N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is known for its unique structure, which includes a benzimidoyl group substituted with hydroxy and methoxy groups, as well as a chloride atom
Preparation Methods
The synthesis of N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound . The reaction conditions generally include:
Temperature: Room temperature to reflux conditions
Solvent: Commonly used solvents include dichloromethane or chloroform
Reaction Time: Several hours to complete the reaction
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloride atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride exerts its effects involves its ability to interact with various molecular targets and pathways. For example, its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloride atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidazole: Known for its use in direct C-H functionalization reactions.
N-Hydroxyphthalimide: Used to generate active N-oxyl radicals for various transformations.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-hydroxy-2,3-dimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-5-3-4-6(8(7)14-2)9(10)11-12/h3-5,12H,1-2H3 |
InChI Key |
OSUNXCDPHNBUCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.